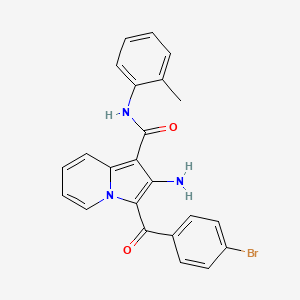
2-amino-3-(4-bromobenzoyl)-N-(o-tolyl)indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-3-(4-bromobenzoyl)-N-(o-tolyl)indolizine-1-carboxamide, also known as BRD73954, is a chemical compound that has gained attention for its potential use in scientific research. This compound is a member of the indolizine class of compounds, which have been studied for their unique chemical and biological properties.
Scientific Research Applications
Photoluminescent Materials
- Indolizine derivatives, such as 6-Amino-8-cyanobenzo[1,2-b]indolizines, have been highlighted for their unusual blue-shifted acid-responsive photoluminescent behavior. These materials exhibit reversible pH-dependent optical properties with a dramatic blue shift in fluorescence emission upon protonation, which could imply potential applications in pH sensors or optical materials (Outlaw et al., 2016).
Antimicrobial Activity
- Indole derivatives have been synthesized and assessed for their antimicrobial activities, indicating potential utility in developing new antimicrobial agents. For instance, new 3-substituted indole derivatives showed significant antimicrobial properties, suggesting that modifications to the indolizine structure can influence biological activity (Salman et al., 2015).
Synthesis of Bioactive Compounds
- Innovative synthetic routes have been explored for indolizine derivatives, such as the one-pot domino reaction for synthesizing 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives. These methodologies could be applicable for creating a variety of indolizine-based compounds with potential biological activities (Ziyaadini et al., 2011).
Antituberculosis and Anticancer Agents
- A series of substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides demonstrated excellent in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activity, indicating the versatility of indolizine derivatives in medicinal chemistry (Mahanthesha et al., 2022).
properties
IUPAC Name |
2-amino-3-(4-bromobenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O2/c1-14-6-2-3-7-17(14)26-23(29)19-18-8-4-5-13-27(18)21(20(19)25)22(28)15-9-11-16(24)12-10-15/h2-13H,25H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJFAJVNHXPZMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(4-bromobenzoyl)-N-(o-tolyl)indolizine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Dichloro-N-[(1-ethyl-3,5-dimethylpyrazol-4-YL)methyl]-5-fluoropyridine-3-carboxamide](/img/structure/B2698231.png)
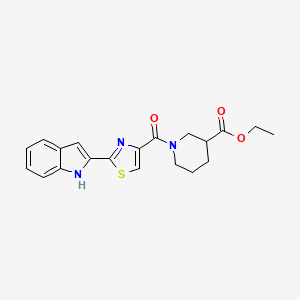
![N-[(2-methoxyphenyl)methyl]-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2698234.png)


![Benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate](/img/structure/B2698237.png)
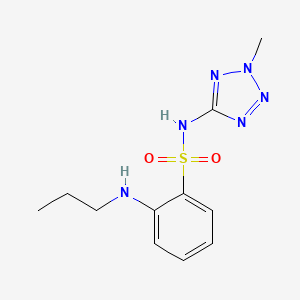
![N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide](/img/structure/B2698241.png)
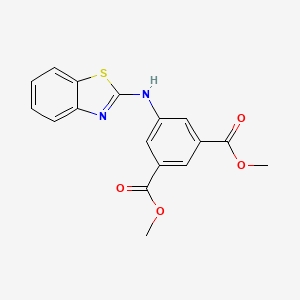
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)ethanesulfonamide](/img/structure/B2698246.png)
![N-(4-nitrophenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2698248.png)
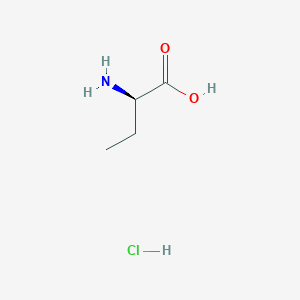

![6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2698252.png)